An In-depth Technical Guide to the Chemical Properties of 4-sec-Butylaniline
An In-depth Technical Guide to the Chemical Properties of 4-sec-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-sec-butylaniline. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and conceptual diagrams to support advanced applications.
Core Chemical and Physical Properties
4-sec-Butylaniline, also known as 4-(1-methylpropyl)benzenamine, is an aromatic amine with the chemical formula C₁₀H₁₅N.[1][2] Its structure consists of an aniline ring substituted with a sec-butyl group at the para position. This substitution pattern influences its physical and chemical characteristics.
Structural and General Data
| Property | Value | Reference |
| IUPAC Name | 4-(1-methylpropyl)benzenamine | [1] |
| Synonyms | p-sec-Butylaniline, 4-Amino-sec-butylbenzene | [1][3] |
| CAS Number | 30273-11-1 | [1][2] |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | - |
Physicochemical Properties
| Property | Value | Unit | Conditions | Reference |
| Melting Point | 1.08 (estimate) | °C | - | - |
| Boiling Point | 244-245 | °C | 727 mmHg | - |
| Density | 0.977 | g/mL | 25 °C | - |
| Refractive Index | 1.537 | - | 20 °C | - |
| Flash Point | 226 | °F | - | - |
| pKa | 5.02 ± 0.10 (Predicted) | - | - | - |
| Water Solubility | Negligible | - | 25 °C | - |
| Log P (Octanol-Water Partition Coefficient) | 2.782 | - | - | - |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of 4-sec-butylaniline. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Materials:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
4-sec-butylaniline sample
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
Place a small amount (a few drops) of 4-sec-butylaniline into the small test tube.
-
Invert a sealed capillary tube and place it into the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Clamp the assembly in a Thiele tube filled with a high-boiling point oil, or place it in the heating block of a melting point apparatus.
-
Heat the apparatus gently and observe the capillary tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point.
-
For accuracy, repeat the measurement at least twice and calculate the average.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used for precise density measurements of liquids.
Materials:
-
Pycnometer (calibrated)
-
Analytical balance (±0.0001 g)
-
4-sec-butylaniline sample
-
Thermometer
-
Water bath
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).
-
Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is filled to the mark, removing any excess water. Dry the outside and weigh it (m₂).
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with the 4-sec-butylaniline sample and bring it to the same constant temperature in the water bath.
-
Adjust the volume to the mark, dry the exterior, and weigh it (m₃).
-
The density of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance.
Materials:
-
Abbe refractometer
-
4-sec-butylaniline sample
-
Dropper
-
Constant temperature water circulator (optional, for high precision)
-
Lens paper and ethanol for cleaning
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the instrument using a standard liquid with a known refractive index.
-
Using a dropper, apply a few drops of 4-sec-butylaniline to the surface of the prism.
-
Close the prism and allow the sample to spread into a thin film. If using a water circulator, allow the sample to reach the desired temperature (e.g., 20 °C).
-
Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index value from the scale.
-
Clean the prism thoroughly with ethanol and lens paper after the measurement.
Determination of pKa (Potentiometric Titration)
This method determines the acid dissociation constant by monitoring pH changes during titration.[4][5][6]
Materials:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
4-sec-butylaniline sample
-
Solvent (e.g., water, or a water/methanol mixture for solubility)[4]
Procedure:
-
Dissolve a known amount of 4-sec-butylaniline in a suitable solvent in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
If the amine is the free base, titrate with the standardized HCl solution. If it is a salt, titrate with the standardized NaOH solution.
-
Add the titrant in small, known increments, recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve.
-
Perform the titration in triplicate to ensure reproducibility.[6]
Chemical Reactivity and Relationships
Anilines, including 4-sec-butylaniline, exhibit characteristic reactivity due to the presence of the amino group on the aromatic ring. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions.
Typical Reactions of Anilines
-
Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group during other reactions.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts.
-
Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, the primary amino group is converted to a diazonium salt. This is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.
-
Electrophilic Aromatic Substitution:
-
Halogenation: Due to the activating nature of the amino group, halogenation (e.g., with bromine water) often proceeds rapidly and can lead to polysubstitution.
-
Nitration: Direct nitration can be complex as the amino group can be oxidized. Protection of the amino group by acylation is typically required to achieve selective nitration at the ortho and para positions.
-
Sulfonation: Reaction with concentrated sulfuric acid yields the corresponding aminobenzenesulfonic acid.
-
Visualizations
Experimental Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the characterization of a chemical substance like 4-sec-butylaniline.
Caption: General workflow for the characterization of a chemical compound.
Reactivity of 4-sec-Butylaniline
This diagram illustrates the key chemical transformations of the aniline moiety in 4-sec-butylaniline.
Caption: Key reactions of the 4-sec-butylaniline molecule.
